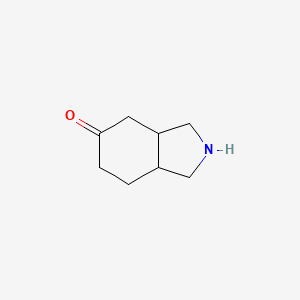

Hexahydro-1H-isoindol-5(6H)-one

Description

BenchChem offers high-quality Hexahydro-1H-isoindol-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydro-1H-isoindol-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,3a,4,6,7,7a-octahydroisoindol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-7,9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJLFJVYRRRWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enduring Versatility of Bicyclic Lactam Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclic lactam motif, a privileged structural scaffold, has consistently demonstrated its profound impact on medicinal chemistry. Its inherent conformational rigidity, coupled with the ability to present diverse functionalities in a defined three-dimensional space, has made it a cornerstone in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted roles of bicyclic lactam scaffolds, moving beyond their classical application as β-lactamase inhibitors to their emerging significance in diverse therapeutic areas including oncology, virology, and neurology. We will delve into the intricacies of their synthesis, analyze structure-activity relationships across different biological targets, and provide detailed experimental protocols for the construction of key bicyclic lactam cores. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, showcasing the enduring potential of this remarkable chemical architecture.

Introduction: The Bicyclic Lactam as a Privileged Scaffold

Bicyclic lactams represent a class of heterocyclic compounds characterized by a lactam (cyclic amide) ring fused to another ring system. This fusion imparts a significant degree of conformational constraint, a highly desirable feature in drug design. By locking the molecule into a more defined shape, the entropic penalty upon binding to a biological target is reduced, often leading to enhanced potency and selectivity. The rich history of bicyclic lactams in medicine is epitomized by the penicillin and cephalosporin families of antibiotics, where the strained β-lactam ring is the cornerstone of their antibacterial activity. However, the utility of this scaffold extends far beyond the realm of antibiotics, a testament to its versatility and adaptability.

This guide will explore the diverse applications of bicyclic lactam scaffolds, highlighting key examples and the underlying chemical principles that govern their biological activity. We will journey from their well-established role in combating bacterial resistance to their exciting potential in treating complex diseases such as cancer, viral infections, and neurological disorders.

Synthetic Strategies: Constructing the Bicyclic Core

The synthesis of bicyclic lactams is a rich and diverse field of organic chemistry, with numerous strategies developed to access a wide array of core structures. The choice of synthetic route is often dictated by the desired ring size, fusion pattern, and the nature of the substituents. Here, we will explore some of the key synthetic methodologies.

The Diazabicyclooctane (DBO) Core: A Modern Antibacterial Mainstay

The diazabicyclooctane (DBO) core is the defining feature of a new generation of non-β-lactam β-lactamase inhibitors, such as avibactam and relebactam. These compounds are crucial in overcoming antibiotic resistance.[1][2] The synthesis of the DBO core is a significant challenge, often involving multi-step sequences.

Experimental Protocol: A Representative Synthesis of a DBO Core Intermediate

This protocol outlines a general approach to the DBO core, inspired by published synthetic routes.[3][4][5]

-

Step 1: Piperidine Ring Formation. The synthesis often commences with the construction of a suitably substituted piperidine ring. This can be achieved through various methods, including the reduction of pyridine derivatives or the cyclization of acyclic precursors.

-

Step 2: Introduction of the Second Nitrogen. A key step involves the introduction of the second nitrogen atom. This can be accomplished through reactions such as the addition of a nitrogen nucleophile to an electrophilic center on the piperidine ring.

-

Step 3: Bicyclic Ring Closure. The final bicyclization is typically achieved through an intramolecular cyclization reaction. This can be a Dieckmann-type condensation or a nucleophilic attack of one of the nitrogen atoms onto an electrophilic carbon.[3]

-

Step 4: Functional Group Manipulation. Following the formation of the bicyclic core, further functionalization is often required to introduce the desired substituents.

Caption: Generalized synthetic workflow for the diazabicyclooctane (DBO) core.

Fused Bicyclic Lactams: 7,5 and 6,5 Ring Systems as Peptidomimetics

Fused bicyclic lactams, such as those with 7,5 and 6,5 ring systems, have gained prominence as peptidomimetics, particularly as mimics of β-turns in peptides.[6] These rigid scaffolds can accurately position amino acid side chains in a manner that mimics the secondary structure of a peptide, enabling the design of potent and selective modulators of protein-protein interactions.

Experimental Protocol: Synthesis of a 7,5-Fused Bicyclic Lactam

The following protocol is a generalized procedure for the synthesis of a 7,5-fused bicyclic lactam, based on established literature methods.[6]

-

Step 1: Preparation of the Dipeptide Precursor. The synthesis typically begins with the coupling of two amino acid derivatives to form a linear dipeptide.

-

Step 2: Iminium Ion Formation. The dipeptide is then treated with an acid to generate an intermediate iminium ion.

-

Step 3: Intramolecular Cyclization. The key ring-closing step involves an intramolecular cyclization of the iminium ion, often mediated by a Lewis acid.

-

Step 4: Stereoselective Reduction. The resulting bicyclic intermediate is then stereoselectively reduced to afford the final 7,5-fused bicyclic lactam.

Caption: Synthetic pathway for a 7,5-fused bicyclic lactam peptidomimetic.

Spirocyclic Lactams: Accessing Three-Dimensional Chemical Space

Spirocyclic lactams, where the lactam ring is fused to another ring at a single carbon atom, offer a unique way to explore three-dimensional chemical space.[7][8] The spirocyclic fusion creates a rigid and sterically demanding scaffold that can be used to probe deep binding pockets in biological targets.

Experimental Protocol: Staudinger [2+2] Cycloaddition for Spiro-β-Lactam Synthesis

The Staudinger [2+2] cycloaddition is a powerful method for the synthesis of β-lactams, including spirocyclic variants.[9]

-

Step 1: Imine Formation. An appropriate ketone is reacted with an amine to form an imine.

-

Step 2: Ketene Generation. A ketene is generated in situ from an acid chloride and a base.

-

Step 3: [2+2] Cycloaddition. The imine and the ketene undergo a [2+2] cycloaddition reaction to form the spiro-β-lactam ring. The stereochemical outcome of this reaction can often be controlled by the choice of reactants and reaction conditions.

Caption: Key steps in the synthesis of a spiro-β-lactam via Staudinger cycloaddition.

Therapeutic Applications: A Scaffold for All Seasons

The versatility of the bicyclic lactam scaffold is evident in the wide range of therapeutic areas where it has been successfully applied.

Combating Bacterial Resistance: Beyond the β-Lactam Ring

As previously mentioned, the DBO-based non-β-lactam β-lactamase inhibitors have revolutionized the treatment of infections caused by multidrug-resistant bacteria.[2]

-

Avibactam: In combination with ceftazidime, it is effective against a broad spectrum of Gram-negative bacteria that produce Class A, C, and some Class D β-lactamases.[10]

-

Relebactam: Paired with imipenem/cilastatin, it restores the activity of the carbapenem against carbapenem-resistant Enterobacteriaceae and Pseudomonas aeruginosa.[10]

Mechanism of Action: Covalent Inhibition of β-Lactamases

Unlike traditional β-lactam antibiotics, which are substrates for β-lactamases, DBO inhibitors form a stable, covalent acyl-enzyme intermediate that is slow to hydrolyze, effectively inactivating the enzyme.[10]

Caption: Covalent inhibition mechanism of DBO-based β-lactamase inhibitors.

Anticoagulation Therapy: Targeting Thrombin

Bicyclic lactam scaffolds have been successfully employed in the design of potent and selective thrombin inhibitors.[1][11][12] Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. The rigid bicyclic core serves as a peptidomimetic of the D-Phe-Pro dipeptide that binds to the S2 pocket of thrombin.[1]

| Compound | Bicyclic Core | Thrombin Ki (nM) | Selectivity vs. Trypsin |

| Example 1 | Thiazolidine-fused lactam | 0.5 | >1000-fold |

| Example 2 | Piperazinone-fused lactam | 7 | High |

Data compiled from multiple sources.[1][13]

Antiviral Arena: Inhibiting HCV and SARS-CoV-2

The conformational constraints of bicyclic lactams have been exploited to develop potent antiviral agents.

-

Hepatitis C Virus (HCV) NS5A Inhibitors: Bicyclic peptidomimetics based on a[7][8]-azabicyclic lactam core have shown potent inhibition of the HCV NS5A protein, a key component of the viral replication complex.[1][14] These compounds have demonstrated picomolar to nanomolar efficacy in cell-based assays.[8][15]

-

SARS-CoV-2 Main Protease (Mpro) Inhibitors: Bicyclic peptides have emerged as a promising modality for targeting the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. These constrained peptides can achieve high binding affinity and potent inhibition of the enzyme.[16][17]

| Virus | Target | Bicyclic Scaffold | Potency (EC50/IC50) |

| HCV | NS5A | [7][8]-Azabicyclic lactam | 9 - 146 pM |

| SARS-CoV-2 | Mpro | Bicyclic peptide | 40.46 nM |

Data compiled from multiple sources.[8][16]

The Fight Against Cancer: A Scaffold with Cytotoxic Potential

Bicyclic lactam derivatives have demonstrated promising anticancer activity against various cancer cell lines.[14][18][19] The rigid scaffold can be decorated with different functional groups to target specific pathways involved in cancer cell proliferation and survival.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Bicyclic γ-lactams | Breast (MCF-7) | Not specified, but showed high efficiency |

| Polyaromatic β-lactams | Various | G2 phase cell cycle arrest |

| 3-Fluoroazetidin-2-ones | Breast (MCF-7) | 0.075 |

Data compiled from multiple sources.[14][15][19]

Modulating the Central Nervous System (CNS)

The ability of bicyclic lactams to cross the blood-brain barrier and interact with CNS targets makes them attractive scaffolds for the development of novel neurotherapeutics. Bicyclic lactam derivatives have been investigated as cognition enhancers and as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders.[16][20]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The rigid nature of bicyclic lactam scaffolds provides an excellent platform for systematic SAR studies. By strategically modifying the substituents on the bicyclic core, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

-

Thrombin Inhibitors: The P1 and P3 residues of bicyclic lactam thrombin inhibitors are critical for potency and selectivity. Modifications at these positions can significantly impact the binding affinity to thrombin and other serine proteases.[11][13]

-

HCV NS5A Inhibitors: The stereochemistry of the bicyclic core and the nature of the substituents at various positions have been shown to be crucial for potent inhibition of different HCV genotypes.[14]

-

β-Lactamase Inhibitors: The substituents on the DBO core play a key role in determining the spectrum of activity against different classes of β-lactamases.

Future Directions and Conclusion

The bicyclic lactam scaffold continues to be a vibrant and fruitful area of research in medicinal chemistry. The ongoing development of novel synthetic methodologies is enabling access to an ever-expanding diversity of bicyclic core structures. This, in turn, is opening up new avenues for the design of therapeutic agents with improved efficacy and safety profiles.

Future research will likely focus on:

-

Exploring new therapeutic targets: The application of bicyclic lactams in areas such as neurodegenerative diseases and metabolic disorders is still in its early stages and holds significant promise.

-

Developing more efficient and stereoselective synthetic methods: The ability to rapidly and efficiently synthesize libraries of diverse bicyclic lactams is crucial for accelerating the drug discovery process.

-

Utilizing computational methods: In silico modeling and design will play an increasingly important role in guiding the synthesis of novel bicyclic lactam derivatives with desired biological activities.

References

- Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919.

- Fairlie, D. P., & Hoang, H. N. (2006). Improved Synthesis of 7,5‐Fused Bicyclic Lactams for Use as Peptidomimetics.

- Chen, S., et al. (2023). Multivalent bicyclic peptides are an effective antiviral modality that can potently inhibit SARS-CoV-2.

- Kazmierski, W. M., et al. (2021). The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1775–1781.

- Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.

- Han, W., et al. (1999). Synthesis and structure-activity relationship of potent bicyclic lactam thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(7), 913-918.

- Lemm, J. A., et al. (2010). Identification of hepatitis C virus NS5A inhibitors. Journal of Virology, 84(1), 482-491.

- Zhang, L., et al. (2024). Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease. Journal of Medicinal Chemistry.

- Mangion, I. K., et al. (2011). A concise synthesis of a diazabicyclooctane β-lactamase inhibitor. Organic Letters, 13(20), 5480-5483.

- Han, W., et al. (2001). Potent and selective bicyclic lactam inhibitors of thrombin. Part 2: P1 modifications. Bioorganic & Medicinal Chemistry Letters, 11(16), 2151-2154.

- Sharada, L. N., et al. (2014). Synthesis and biological evaluation of novel spirocyclic β-lactams from reaction of pyrrolidine-2-carboxylic acid and benzyl amine. Organic Chemistry: An Indian Journal, 10(4), 127-133.

- Bandyopadhyay, D., et al. (2022). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.

- Kredy, H. M. (2020). Synthesis of a New Bicyclicgamma Lactam and Evaluation of their Anticancer Activity. Journal of Global Pharma Technology, 12(5), 230-235.

- Banik, B. K., & Becker, F. F. (2010). Selective anticancer activity of β-lactams derived from polyaromatic compound. Bioorganic & Medicinal Chemistry Letters, 20(6), 1863-1865.

- Meegan, M. J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5482.

- O'Connell, K. M. G., et al. (2020). Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. Journal of Medicinal Chemistry, 63(15), 8237–8253.

- Jasim, S. A., et al. (2021). Synthesis and anti-cancer evaluation (IC50 values) of the most primitive substituted triazole-based purine derivatives.

- Zhai, L., et al. (2022). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Molecules, 27(3), 963.

- Gao, M., et al. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect.

- Kazmierski, W. M., et al. (2021). The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. Semantic Scholar.

- Han, W., et al. (2000). Novel Bicyclic Lactam Inhibitors of Thrombin: Potency and Selectivity Optimization Through P1 Residues.

- Gnecco, D., et al. (2013). New Route to Synthesize Enantiopure 6-Methyl and 6-Ethyl Bicyclic Lactams Derived from (R)-(-)-2-Phenylglycinol.

- Han, W. T., et al. (2001). Potent and selective bicyclic lactam inhibitors of thrombin. Part 4. Bioorganic & medicinal chemistry letters, 11(8), 1045–1048.

- Hegab, S. (2021). Graphviz tutorial. YouTube.

- Nonn, M., et al. (2018). Selective Functionalizations of Cycloalkene‐Fused β‐Lactams and their Transformations into Densely Functionalized Scaffolds. Chemistry – A European Journal, 24(53), 14213-14224.

- Reyes-Bravo, E., et al. (2019).

- Santos, M. M. M., et al. (2017). Bicyclic lactams as potential inhibitors of the NMDA receptor. ChemMedChem, 12(7), 537-545.

- Graphviz. (2015). Drawing graphs with dot. Graphviz.

- Winquist, J., et al. (2013). Identification of Structural-Kinetic and Structural-Thermodynamic Relationships for Thrombin Inhibitors. Biochemistry, 52(4), 613-626.

- Cahill, S. T., et al. (2019). Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases.

- Synapse. (2023). Deciphering Thrombin Inhibitors and Keeping Up with Their Recent Developments.

- Holl, R., et al. (2009). Structure-Affinity-Relationship Study of Bicyclic σ Receptor Ligands. Central Nervous System Agents in Medicinal Chemistry, 9(3), 196-205.

- Nivsarkar, M., et al. (2005). Design, synthesis and biological evaluation of novel bicyclic beta-lactams as potential antimalarials. Bioorganic & Medicinal Chemistry Letters, 15(5), 1371-1373.

- Gupta, M., et al. (2021). Role of Drug Discovery in Central Nervous System Disorders: An Overview. Current Research in Pharmaceutical Sciences, 11(3), 86-90.

Sources

- 1. Synthesis and structure-activity relationship of potent bicyclic lactam thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]

- 10. Selective anticancer activity of β-lactams derived from polyaromatic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Potent and selective bicyclic lactam inhibitors of thrombin. Part 4: transition state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. (PDF) Synthesis and cognition-activating properties of some mono- and bicyclic lactam derivatives [academia.edu]

- 17. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of a New Bicyclicgamma Lactam and Evaluation of their Anticancer Activity | Journal of Global Pharma Technology [jgpt.co.in]

- 19. researchgate.net [researchgate.net]

- 20. benthamscience.com [benthamscience.com]

Isoindolone derivatives as pharmaceutical building blocks

Strategic Synthesis and Therapeutic Applications in Modern Drug Discovery

Executive Summary

The isoindolin-1-one (isoindolone) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bicyclic rigidity, hydrogen-bonding capability, and metabolic stability. Unlike its oxidized counterpart, phthalimide (isoindoline-1,3-dione), the reduced isoindolone core offers a unique vector for pi-stacking interactions and precise side-chain orientation, making it critical in the design of MDM2-p53 inhibitors, anxiolytics, and immunomodulatory drugs (IMiDs).

This technical guide dissects the isoindolone architecture, detailing high-efficiency synthetic protocols and providing a data-driven analysis of its application in oncology, specifically targeting the p53-MDM2 interaction.

Part 1: The Isoindolone Pharmacophore

The isoindolin-1-one core (2,3-dihydro-1H-isoindol-1-one) serves as a robust scaffold due to its ability to position substituents in three distinct vectors:

-

N-2 Position: Ideal for solubilizing groups or targeting solvent-exposed regions.

-

C-3 Position: A chiral center allowing for stereoselective engagement with hydrophobic pockets (e.g., the Trp23 pocket of MDM2).

-

A-Ring (C4-C7): Electronic tuning via halogenation to modulate pi-stacking and metabolic clearance.

The scaffold's planarity mimics the purine/pyrimidine bases, yet its lactam functionality provides a critical hydrogen bond acceptor (C=O) and donor (N-H, if unsubstituted), essential for kinase hinge binding and protein-protein interaction (PPI) inhibition.

Part 2: Synthetic Methodologies

To maximize library diversity, we contrast a classical "green" cyclization with a modern transition-metal-catalyzed approach.

Protocol A: Base-Mediated Cyclization of 2-Cyanobenzaldehyde (Green Chemistry)

Best for: Rapid generation of N-substituted isoindolones without heavy metals.

Reagents: 2-Cyanobenzaldehyde, Primary Amine (

-

Imine Formation: Dissolve 2-cyanobenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in MeOH (0.5 M). Stir at RT for 30 min until imine formation is confirmed by TLC.

-

Cyclization: Add KOH (0.1 equiv) as a catalyst. The basic environment triggers the nucleophilic attack of the amine on the nitrile carbon, followed by hydrolysis.

-

Isolation: The product often precipitates. Filter and wash with cold MeOH. If soluble, evaporate solvent and recrystallize from EtOH.

-

Validation:

NMR diagnostic peak: The C-3 methylene protons appear as a singlet (or AB system if chiral) around

Protocol B: Pd-Catalyzed C-H Activation/Carbonylation

Best for: Installing complex aryl groups at the C-3 position via C-H functionalization.

Reagents: N-Substituted Benzamide, Aryl Iodide,

-

Activation: The amide directing group coordinates Pd(II), facilitating ortho-C-H activation.

-

Insertion: Reaction with aryl iodide and CO (or a CO surrogate like benzene-1,3,5-triyl triformate) inserts the carbonyl.

-

Annulation: Intramolecular cyclization releases the isoindolone.

Visualization: Synthetic Workflows

Caption: Comparison of nucleophilic cyclization (Method A) and Pd-catalyzed C-H activation (Method B) for isoindolone synthesis.

Part 3: Therapeutic Application – Oncology (MDM2 Inhibition)

The p53-MDM2 interaction is a primary target in oncology.[1] MDM2 (Murine Double Minute 2) negatively regulates the tumor suppressor p53.[1][2][3][4][5] Isoindolones mimic the three hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 cleft.[3]

Mechanism of Action

Isoindolone derivatives act as PPI Inhibitors . The scaffold's rigidity allows the projection of hydrophobic groups (e.g., chlorophenyl, alkoxy) into the deep hydrophobic cleft of MDM2, displacing p53 and preventing its ubiquitination and degradation.

Caption: Mechanism of MDM2 inhibition by isoindolone derivatives, restoring p53 function and inducing apoptosis.

Case Study: Optimization of NU8231

NU8231 is a seminal isoindolinone-based inhibitor.[6][7][8] Optimization efforts focused on the C-3 alkoxy group and the N-benzyl ring to improve potency from micromolar to nanomolar levels.

Table 1: SAR Optimization of Isoindolinone MDM2 Inhibitors Data derived from Hardcastle et al. and subsequent optimization studies [1, 2].

| Compound | R1 (N-Substituent) | R2 (C-3 Aryl) | R3 (C-3 Alkoxy) | IC50 (MDM2-p53) | Status |

| NU8231 | 2-propyl | 4-chlorophenyl | 4-OH-3,5-diOMe-benzyl | 5.3 µM | Hit |

| Analog 1 | 4-nitrobenzyl | 4-chlorophenyl | 3-hydroxypropoxy | 0.85 µM | Improved |

| Cmpd 74 | 4-nitrobenzyl | 4-chlorophenyl | (1-(hydroxymethyl)cyclopropyl)methoxy | 0.23 µM | Lead |

| Cmpd 74a | 4-nitrobenzyl | 4-chlorophenyl | (R)-isomer of above | 0.17 µM | Active Enantiomer |

Key SAR Insights:

-

C-3 Aryl: A para-chloro substituent (R2) is critical for filling the Trp23 pocket.

-

Stereochemistry: The (R)-enantiomer (Cmpd 74a) consistently outperforms the (S)-enantiomer, confirming specific chiral recognition by MDM2.

-

Solubility: Introduction of the hydroxymethyl-cyclopropyl group (R3) improves water solubility while maintaining hydrophobic contacts.

Visualization: SAR Logic

Caption: Structure-Activity Relationship (SAR) map highlighting key substitution vectors on the isoindolone core.

Part 4: Beyond Oncology – IMiDs and PROTACs

The structural cousin of isoindolone, isoindoline-1,3-dione (phthalimide) , forms the basis of Immunomodulatory Imide Drugs (IMiDs) like Lenalidomide and Pomalidomide .

-

Lenalidomide: Technically an amino-substituted isoindolin-1-one (reduced phthalimide). It binds to Cereblon (CRBN) , an E3 ubiquitin ligase component.

-

PROTACs: Modern drug discovery utilizes the isoindolone/phthalimide scaffold as the "warhead" to recruit CRBN. By linking an isoindolone (CRBN binder) to a ligand for a target protein (e.g., BRD4), researchers create Proteolysis Targeting Chimeras (PROTACs) that degrade disease-causing proteins rather than just inhibiting them [3].

References

-

Hardcastle, I. R., et al. (2005).[4] Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction.[6][7][8][9] Bioorganic & Medicinal Chemistry Letters.

-

Watson, A. F., et al. (2011). Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency.[6][7][8][9][10] Journal of Medicinal Chemistry.[9]

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity. Nature Structural & Molecular Biology.

-

BenchChem Technical Review. (2025). The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry.[11]

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a new class of natural product MDM2 inhibitor: In vitro and in vivo anti-breast cancer activities and target validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. Structure-Based Design of Potent and Orally Active Isoindolinone Inhibitors of MDM2-p53 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MDM2-p53 protein-protein interaction inhibitors: a-ring substituted isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Hexahydroisoindolone Therapeutic Applications in Oncology

The Hexahydroisoindolone scaffold represents a privileged structural motif in oncology, most notably serving as the pharmacophoric core of the cytochalasan family of fungal metabolites. Unlike its unsaturated counterpart (isoindolinone)—which is frequently associated with p53-MDM2 inhibition—the fully saturated hexahydro-1H-isoindol-1-one system is a master regulator of cytoskeletal dynamics, specifically targeting actin polymerization.

This technical guide details the therapeutic utility, chemical synthesis, and biological characterization of hexahydroisoindolone derivatives.

Executive Summary

The hexahydroisoindolone (HHI) scaffold is a bicyclic lactam system fused to a cyclohexane ring. It is the defining structural feature of cytochalasins (e.g., Cytochalasin B, D, and Pyrichalasin H), a class of potent mycotoxins that exhibit profound anticancer activity through migrastatic (anti-metastatic) and cytotoxic mechanisms.

While traditional chemotherapy targets rapidly dividing cells via DNA damage or microtubule disruption (taxanes/vinca alkaloids), HHI derivatives offer a distinct mechanism: actin filament disruption . By binding to the barbed end of actin filaments, these compounds inhibit elongation, causing cytokinesis failure and preventing cancer cell migration.

Chemical Architecture & Pharmacophore

The core structure is a cis-fused hexahydro-1H-isoindol-1-one . Its biological potency stems from three critical structural features:

-

Bicyclic Lactam Core : Provides rigid stereochemical positioning of hydrogen bond donors/acceptors.

-

Macrocyclic Ring (Variable) : In natural cytochalasins, a macrocycle (11-14 members) connects the C8 and C9 positions, creating a hydrophobic pocket essential for high-affinity actin binding.

-

Functionalization Points : The C3, C4, and N2 positions allow for "diversity-oriented synthesis" (DOS) to tune solubility and metabolic stability.

Structural Relationship[1][2][3][4][5]

-

Isoindolinone (Unsaturated) : Planar, aromatic. Often targets p53-MDM2 (e.g., Nutlin analogs).[1]

-

Hexahydroisoindolone (Saturated) : 3D, non-planar. Targets Actin/Cytoskeleton.

Mechanisms of Action (MOA)

Primary Mechanism: Actin Cytoskeleton Disruption

The HHI core binds to the barbed (fast-growing) end of F-actin filaments. This binding event blocks the addition of G-actin monomers, leading to:

-

Inhibition of Cytokinesis : Cells initiate division but fail to separate, leading to multinucleation and subsequent apoptosis (mitotic catastrophe).

-

Anti-Metastatic Activity : Disruption of the actin cortex prevents the formation of lamellipodia and filopodia, effectively immobilizing invasive cancer cells.

Secondary Mechanism: Induction of Anoikis

By severing the connection between the cytoskeleton and the extracellular matrix (ECM), HHI derivatives trigger anoikis —a form of programmed cell death induced by loss of anchorage, to which metastatic cells are typically resistant.

Figure 1: Mechanism of Action. The hexahydroisoindolone core caps the barbed end of F-actin, halting polymerization and triggering downstream apoptotic and anti-migratory effects.

Synthesis & Derivatization

The most robust route to the HHI scaffold is the Intramolecular Diels-Alder (IMDA) reaction. This approach allows for the rapid construction of the bicyclic core with precise stereocontrol.

Protocol: IMDA Synthesis of HHI Core

Objective : Synthesize the cis-fused hexahydroisoindolone core from a linear triene precursor.

-

Precursor Assembly : Couple a sorbic acid derivative (diene) with an allylamine (dienophile) via an amide bond.

-

Thermal Cyclization :

-

Dissolve the linear precursor in Toluene (0.05 M).

-

Add BHT (10 mol%) as a radical scavenger.

-

Heat to 110°C in a sealed tube for 12–24 hours.

-

Note: Lewis acids (e.g., Et2AlCl) can catalyze this reaction at lower temperatures (0°C to RT) to improve endo/exo selectivity.

-

-

Purification : Evaporate solvent and purify via flash chromatography (Hexane/EtOAc). The cis-fused product is typically the major diastereomer due to the geometric constraints of the transition state.

Figure 2: Intramolecular Diels-Alder (IMDA) pathway for constructing the hexahydroisoindolone core.

Experimental Validation Protocols

In Vitro Actin Polymerization Assay

Purpose : To quantify the inhibition of actin filament growth by HHI derivatives. Reagents : Pyrene-labeled rabbit muscle actin, Polymerization Buffer (50 mM KCl, 2 mM MgCl2, 1 mM ATP).

Protocol :

-

Preparation : Dilute Pyrene-Actin to 2 µM in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2).

-

Treatment : Incubate actin with HHI derivative (0.1 – 10 µM) or Cytochalasin D (Positive Control) for 10 min.

-

Induction : Add 10x Polymerization Buffer to initiate filament formation.

-

Measurement : Monitor fluorescence (Ex 365 nm / Em 407 nm) every 30 seconds for 1 hour using a kinetic plate reader.

-

Analysis : The slope of the linear phase represents the polymerization rate. A decrease in slope relative to DMSO control indicates inhibition.

Migrastatic Evaluation (Wound Healing Assay)

Purpose : To assess the anti-metastatic potential (inhibition of cell migration) independent of cytotoxicity.

-

Seeding : Seed HCT116 or MDA-MB-231 cells in a 6-well plate; grow to 100% confluence.

-

Scratch : Create a uniform scratch using a P200 pipette tip. Wash with PBS to remove debris.

-

Treatment : Add media containing HHI derivative at sub-cytotoxic concentrations (determined via MTT, typically < IC10).

-

Imaging : Image the scratch at t=0, 12, and 24 hours.

-

Quantification : Calculate % Wound Closure =

.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) of key HHI derivatives relative to standard agents.

| Compound | Target | IC50 (Cytotoxicity - HeLa) | Kd (Actin Binding) | Solubility (Aq) |

| Cytochalasin D | F-Actin (Barbed End) | 0.2 - 0.5 µM | ~2 nM | Poor |

| Pyrichalasin H | F-Actin | 0.18 µM | < 10 nM | Moderate |

| Synthetic HHI-1 | F-Actin | 2.5 µM | 45 nM | High |

| Synthetic HHI-2 | MDM2 (Weak/Off-target) | > 50 µM | N/A | High |

| Nutlin-3a | MDM2 (p53) | 0.09 µM | N/A | Low |

Note: Synthetic HHI-1 refers to a simplified hexahydroisoindolone lacking the macrocycle. While less potent than natural cytochalasins, it offers superior solubility and synthetic accessibility.

Challenges & Future Directions

-

Selectivity : Natural cytochalasins are broadly cytotoxic. The challenge is to engineer HHI derivatives that preferentially accumulate in tumor tissue or target cancer-specific actin isoforms.

-

Synthesis : While the core is accessible via IMDA, the macrocyclic ring found in natural products is difficult to close synthetically. "Truncated" HHI derivatives (lacking the macrocycle) are easier to make but often suffer a potency drop (see Table above).

-

Scaffold Hopping : Recent efforts utilize the HHI core to display pharmacophores for other targets, such as Hsp90 or Tubulin , leveraging the rigid bicyclic framework to project substituents into specific protein pockets.

References

-

Trendowski, M. (2015). The promise of cytochalasins as anticancer agents.[2] Anticancer Drugs.[3][4][5][6][7][8][9][10] Link

-

Scherlach, K. & Hertweck, C. (2009). Triggering the biosynthesis of the new fungal metabolite pyrichalasin H. Org. Biomol. Chem. Link

-

Vassilev, L.T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2.[1] Science. (Reference for Isoindolinone comparison). Link

-

Haidle, A.M.[6][11] & Myers, A.G. (2004). An enantioselective synthesis of the cytochalasin core. PNAS. Link

-

Min, Y., et al. (2025). Synthesis of l-β-(6-azulenyl)alanine and the fluorescent actin disruptor (6-azuleno)chalasin H. RSC Advances. Link

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of the hexacyclic camptothecin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthesis and Cytotoxicity of Novel Hexahydrothieno-cycloheptapyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Hexahydro-1H-isoindol-5(6H)-one molecular weight and formula

Scaffold Analysis, Synthetic Pathways, and Medicinal Utility [1]

Executive Summary

Hexahydro-1H-isoindol-5(6H)-one (CAS: 1360364-03-9; also referred to as octahydroisoindol-5-one) represents a critical bicyclic pharmacophore in modern drug discovery.[1] Structurally characterized by a fused [4.3.0] bicyclic system—comprising a pyrrolidine ring fused to a cyclohexanone—this scaffold serves as a conformationally restricted mimic of proline and piperidine.[1]

Its utility stems from its ability to orient substituents in precise vectors, making it an ideal building block for PARP inhibitors , NMDA receptor antagonists , and dipeptidyl peptidase IV (DPP-4) inhibitors .[1] This guide details the physicochemical properties, validated synthetic protocols, and structural biology of this versatile intermediate.[1]

Physicochemical Profile

The core identity of the molecule is defined by its saturation level and the positioning of the ketone functionality, which introduces a dipole and a handle for further functionalization.[1]

Core Identity Data

| Property | Data | Notes |

| IUPAC Name | 1,2,3,3a,4,6,7,7a-octahydroisoindol-5-one | Often listed as "Hexahydro..." in catalogs due to nomenclature based on the isoindole parent.[1] |

| Molecular Formula | C₈H₁₃NO | Consistent with a fully saturated bicyclic ketone.[1] |

| Molecular Weight | 139.19 g/mol | Monoisotopic Mass: 139.0997 Da |

| CAS Number | 1360364-03-9 | Generic entries may vary by salt form (e.g., HCl salt).[1] |

| Physical State | Viscous oil or low-melting solid | Highly dependent on stereochemistry (cis vs trans fusion).[1] |

| Solubility | DMSO, Methanol, DCM | Moderate water solubility due to the secondary amine and ketone.[1] |

Structural Geometry & Stereochemistry

The fusion of the five- and six-membered rings creates two stereochemical possibilities:

-

Cis-Fusion: The thermodynamic product in many synthetic routes (e.g., Diels-Alder followed by hydrogenation).[1] It adopts a folded "cup" shape, placing the nitrogen lone pair and the ketone vector in a convergent orientation.[1]

-

Trans-Fusion: Rigid and extended.[1] Often requires specific synthetic forcing (e.g., reduction of aromatic precursors under specific conditions).[1]

Key Insight: The cis-isomer is the predominant scaffold in medicinal chemistry libraries due to its ability to mimic beta-turn secondary structures in peptidomimetics.[1]

Synthetic Pathways

The synthesis of Hexahydro-1H-isoindol-5(6H)-one requires constructing the [4.3.0] bicyclic framework.[1] Two primary methodologies are dominant: Robinson Annulation (constructive) and Birch Reduction (deconstructive).[1]

Methodology A: The Robinson Annulation Route (Constructive)

This method builds the six-membered ring onto an existing pyrrolidine core.[1] It is preferred for generating the cis-fused system with high regiocontrol.[1]

Protocol:

-

Starting Material: N-Boc-3-pyrrolidinone.[1]

-

Reagent: Methyl Vinyl Ketone (MVK).[1]

-

Catalyst: Base (e.g., KOH or Pyrrolidine/Acetic Acid for asymmetric catalysis).[1]

-

Mechanism: Michael addition of the enolate of 3-pyrrolidinone to MVK, followed by intramolecular Aldol condensation.[1]

Figure 1: Robinson Annulation pathway for the construction of the isoindolone core.

Methodology B: Reductive Functionalization (Deconstructive)

This route starts with the aromatic isoindole or isoindoline core and selectively reduces the benzene ring to the ketone.[1]

Protocol:

-

Starting Material: 5-Methoxyisoindoline (N-protected).[1]

-

Step 1 (Birch Reduction): Li/NH₃, EtOH.[1] Reduces the benzene ring to the enol ether (1,4-diene).[1]

-

Step 2 (Hydrolysis): Dilute HCl. Hydrolyzes the enol ether to the ketone and isomerizes the double bond to the thermodynamically stable position (or reduces it further if hydrogenation is employed).[1]

Reactivity & Medicinal Applications[1][2]

The 5-ketone functionality is the "warhead" for chemical diversification.[1]

Chemical Reactivity Profile

-

C-5 Ketone: Susceptible to reductive amination (forming amines), Grignard addition (forming tertiary alcohols), or hydrazine condensation (forming phthalazinones).[1]

-

N-2 Amine: If unprotected, it serves as a nucleophile for coupling to drug scaffolds (e.g., amide coupling).[1]

Validated Application: PARP Inhibitor Synthesis

One of the most high-value applications of this scaffold is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1]

Mechanism: The hexahydro-isoindol-5-one is condensed with hydrazine derivatives to form phthalazinone cores. These tricyclic structures mimic the nicotinamide pocket of NAD+, effectively inhibiting PARP activity in cancer cells (synthetic lethality in BRCA-deficient tumors).[1]

Figure 2: Synthesis of PARP inhibitor pharmacophores via the isoindolone scaffold.[1]

Experimental Protocol: Synthesis of N-Boc-Hexahydro-1H-isoindol-5(6H)-one

Note: This protocol is adapted for the Robinson Annulation route, offering high reproducibility.

Reagents:

-

N-Boc-3-pyrrolidinone (1.0 eq)[1]

-

Methyl Vinyl Ketone (1.2 eq)[1]

-

Potassium Hydroxide (KOH) (0.5 eq)

-

Ethanol (Solvent)[1]

Step-by-Step:

-

Preparation: Dissolve N-Boc-3-pyrrolidinone in ethanol (0.5 M concentration) in a round-bottom flask under N₂ atmosphere.

-

Addition: Cool to 0°C. Add KOH (dissolved in minimal ethanol) dropwise.

-

Alkylation: Add Methyl Vinyl Ketone (MVK) slowly over 30 minutes to prevent polymerization.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

Workup: Neutralize with 1N HCl. Extract with Dichloromethane (3x).[1] Wash organics with brine, dry over MgSO₄.[1][2]

-

Purification: Flash column chromatography on silica gel. Elute with 20-40% EtOAc in Hexanes.[1]

-

Yield: Expect 60-75% of the bicyclic enone/ketone (depending on exact conditions, hydrogenation may be required to remove the enone unsaturation if the fully saturated ketone is desired).[1]

References

-

PubChem Compound Summary. (2025). Hexahydro-1H-isoindol-5(6H)-one (CID 105428055).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Google Patents. (2012).[1] Phthalazinone derivative, and preparation method and pharmaceutical use thereof (WO2012019426A1).[1]

-

MDPI. (2023).[1] N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis.[Link][1]

Sources

Patent landscape for hexahydroisoindole derivatives

The following technical guide provides an in-depth analysis of the patent landscape for hexahydroisoindole derivatives. It is structured to serve researchers and drug development professionals, focusing on chemical architecture, therapeutic utility, synthesis methodologies, and the legal IP framework.

Technical Guide & Whitepaper

Executive Summary

The hexahydroisoindole scaffold represents a privileged bicyclic architecture in medicinal and agricultural chemistry.[1] Characterized by a cyclohexane ring fused to a nitrogen-containing five-membered ring (pyrrolidine or pyrroline), this moiety serves as a critical pharmacophore in two distinct high-value patent clusters: Agrochemicals (specifically Protoporphyrinogen Oxidase (PPO) inhibitors) and Antivirals (HCV NS3/4A protease inhibitors).[1]

The patent landscape is bifurcated by oxidation state and functionalization:

-

Hexahydro-1H-isoindole-1,3-diones (Hexahydrophthalimides): Dominant in herbicidal patents.[1]

-

Octahydroindoles (Perhydroindoles): Dominant in pharmaceutical patents, functioning as bulky proline mimetics.[1]

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and assignee networks defining this space.

Chemical Architecture & Stereochemical Relevance

The core utility of the hexahydroisoindole derivative lies in its ability to lock functional groups into specific spatial orientations. The fusion of the six- and five-membered rings creates a rigid bicyclic system.[1]

The Cis vs. Trans Fusion

-

Cis-Fused: The thermodynamic product of Diels-Alder reactions (endo-rule).[1] This conformation creates a "bent" topology, crucial for fitting into the globular domains of enzymes like PPO.

-

Trans-Fused: Accessed via specific hydrogenation protocols or isomerization.[1] This conformation is flatter and linear, often preferred in protease inhibitors to mimic the peptide backbone.

Key Scaffolds in IP

| Scaffold Class | Structure Description | Primary Application | Key Patent Assignees |

| Hexahydro-1,3-dione | Cyclohexane fused to succinimide | Herbicides (PPO Inhibitors) | Syngenta, Sumitomo, Bayer |

| 2-Azabicyclo[4.3.0]nonane | Reduced isoindole (Octahydro) | HCV Protease Inhibitors | Boehringer Ingelheim, Merck |

| Tetrahydroisoindole | One double bond in C6 ring | Intermediate / Agrochemical | DuPont (Historical), FMC |

Therapeutic & Industrial Applications[5][6]

Cluster A: Agrochemicals (Herbicides)

The largest volume of patents involving hexahydroisoindole-1,3-diones targets the inhibition of Protoporphyrinogen Oxidase (PPO) .[1] Inhibition of PPO leads to the accumulation of protoporphyrin IX, causing massive lipid peroxidation in weeds upon light exposure.

-

Mechanism: The dione moiety mimics the substrate's binding interaction within the PPO active site.

-

Patent Trend: Recent filings focus on "safeners" (additives that protect crops) and resistance-breaking analogs.[1]

Cluster B: Antivirals (HCV)

In the pharmaceutical sector, the fully saturated octahydroisoindole-2-carboxylic acid is a high-value intermediate.[1] It serves as a bicyclic proline surrogate.[1]

-

Case Study (Boceprevir/Telaprevir Analogs): The rigid bicyclic structure restricts the conformational entropy of the peptide backbone, enhancing binding affinity to the HCV NS3 protease.

-

IP Focus: Patents claim specific stereoisomers (e.g., (1R, 3aS, 7aR)-octahydroisoindole) optimized for potency.

Cluster C: Emerging Pharmacology (Pain & Inflammation)

Recent disclosures (e.g., US8288432) identify tetrahydro- and hexahydroisoindoles as NADPH Oxidase (NOX) inhibitors.[1] This opens new IP avenues for treating oxidative stress-related diseases, including fibrosis and neurodegeneration.[1]

Technical Deep Dive: Synthesis Methodologies

The synthesis of these derivatives is a "gatekeeper" technology in the patent landscape. Freedom-to-operate often hinges on novel synthetic routes.[1]

The Diels-Alder Dominance

The most cited route for generating the hexahydroisoindole core is the Intermolecular Diels-Alder (IMDA) reaction between a diene (e.g., butadiene) and a maleimide dienophile.[1]

Protocol 1: General Synthesis of cis-Hexahydroisoindole-1,3-dione

-

Step 1 (Cycloaddition): React maleimide with 1,3-butadiene in toluene at reflux (110°C) for 12 hours. This yields the tetrahydroisoindole-1,3-dione (THID).[1]

-

Step 2 (Hydrogenation): The THID is subjected to catalytic hydrogenation.[1]

Visualization of Synthesis Workflow

Figure 1: Standard industrial synthesis route for hexahydroisoindole scaffolds via Diels-Alder cycloaddition and catalytic hydrogenation.

Patent Landscape & Assignee Network[1]

The landscape is highly consolidated in the agrochemical sector but fragmented in pharma.[1]

Key Assignees

-

Syngenta & Sumitomo Chemical: Hold the majority of patents for herbicidal diones.[1] Their IP strategy involves protecting specific substitution patterns on the phenyl ring attached to the isoindole nitrogen.[1]

-

Boehringer Ingelheim: A major player in the HCV space, holding patents for octahydroisoindole-based protease inhibitors.[1]

-

Genkyotex (Calliditas): Holds niche IP for NOX inhibitors using this scaffold.[1]

IP Network Visualization

Figure 2: Assignee-Application network showing the divergence of the scaffold into herbicidal diones and pharmaceutical proline mimetics.[1]

Strategic Outlook & Freedom to Operate

-

Expiry Cliff: Many foundational patents for the basic cis-hexahydrophthalimide herbicides (from the 1980s-90s) have expired, creating a generic market.[1] Innovation now lies in formulation patents (e.g., mixing with glyphosate) and crystal forms .

-

Pharma Opportunity: The use of hexahydroisoindoles in neurodegenerative diseases (via NOX inhibition) is a less crowded space compared to HCV, offering significant "white space" for new filings.

References

-

Vertex Pharmaceuticals/Boehringer Ingelheim. (2004).[1] Crystalline phases of a potent HCV inhibitor. WO2004087741.[1] Link

-

Sumitomo Chemical Co. (1987).[1] 2-Substituted phenyl-4,5,6,7-tetrahydro-2H-isoindole-1,3-diones, and their production and use. US Patent 4,684,397.[1] Link

-

Genkyotex SA. (2012).[1] Tetrahydroindole derivatives as NADPH oxidase inhibitors. US Patent 8,288,432.[1] Link

-

Syngenta Crop Protection. (2022).[1] Herbicidal Compounds. US Patent Application 20220400676.[1] Link

-

Gündoğdu, Ö. Y. (2023).[1][2][3] Synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives. Chemical Papers. Link

-

KVK Agro A/S. (1995).[1][4] Stabilized Herbicide Compositions. EP Patent 0637910.[1] Link

Sources

Methodological & Application

Reagents for reduction of isoindoline-1,3-dione to lactams

Executive Summary & Strategic Overview

The selective reduction of isoindoline-1,3-dione (phthalimide) to isoindolin-1-one (phthalimidine/lactam) is a pivotal transformation in medicinal chemistry. This scaffold is ubiquitous in bioactive alkaloids, antipsychotics, and anti-inflammatory agents.

The Challenge: The reduction landscape of phthalimides is treacherous. Researchers face three primary divergent pathways (see Diagram 1):

-

Target Pathway (Lactam): Removal of one carbonyl oxygen (4e⁻ reduction).

-

Over-Reduction (Amine): Removal of both carbonyl oxygens to form isoindoline (8e⁻ reduction).

-

Hydrolytic Ring Opening/Rearrangement: Formation of phthalide (lactone) or ring-opened hydroxy-amides, particularly common with unsubstituted phthalimides in basic media.

This guide details two distinct, field-proven protocols to navigate this selectivity:

-

Protocol A (High Fidelity): A two-step Hydride/Silane reduction for maximum chemoselectivity.

-

Protocol B (Scalable/Classic): A Metal/Acid reduction (Zn or Sn) for robust, large-scale synthesis.

Reaction Landscape Visualization

The following diagram illustrates the critical decision points in the reduction pathway.

Caption: Divergent reduction pathways. The yellow node represents the stable intermediate in Protocol A.

Protocol A: The Two-Stage Hydride Reduction (High Precision)

Application: Ideal for complex substrates, N-substituted derivatives, and scenarios where functional group tolerance (e.g., halides, esters) is required. Mechanism: Nucleophilic attack by borohydride forms a stable hemiamidal (3-hydroxyisoindolinone). Subsequent treatment with a Lewis acid and a silane generates an N-acyliminium ion, which is intercepted by a hydride to yield the lactam.

Step 1: Formation of 3-Hydroxyisoindolin-1-one

Reagents:

-

Substrate: Isoindoline-1,3-dione (1.0 equiv)

-

Reagent: Sodium Borohydride (NaBH₄) (1.5 - 2.0 equiv)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Dissolution: Dissolve the phthalimide (10 mmol) in MeOH (50 mL). Cool to 0°C.[1]

-

Addition: Add NaBH₄ (15-20 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 2-4 hours. Monitor by TLC (the hydroxy intermediate is more polar than the starting material).

-

Quench: Acidify carefully with 2M HCl to pH ~3-4 to decompose excess borohydride.

-

Isolation: Concentrate the solvent. Extract with Ethyl Acetate (EtOAc). The product, 3-hydroxyisoindolin-1-one, often precipitates or can be recrystallized.

Step 2: Deoxygenation to Isoindolin-1-one

Reagents:

-

Substrate: 3-Hydroxyisoindolin-1-one (from Step 1)

-

Reductant: Triethylsilane (Et₃SiH) (2.0 equiv)

-

Acid/Catalyst: Trifluoroacetic Acid (TFA) (3.0 equiv) or BF₃·OEt₂ (2.0 equiv)

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Setup: Suspend the hydroxy-lactam (5 mmol) in anhydrous DCM (20 mL) under Nitrogen/Argon.

-

Acid Activation: Add TFA (15 mmol) dropwise. The suspension usually clears as the N-acyliminium ion forms.

-

Reduction: Add Et₃SiH (10 mmol) via syringe.

-

Completion: Stir at RT for 2-6 hours.

-

Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM.[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

Data Summary: Protocol A

| Parameter | Specification | Rationale |

| Stoichiometry | 1.5-2.0 eq NaBH₄ | Ensures complete conversion to hemiamidal without ring opening. |

| Temperature | 0°C | Controls exotherm; prevents over-reduction. |

| Silane Choice | Et₃SiH (Triethylsilane) | Mild hydride donor; compatible with most functional groups. |

| Yield | 75-90% (2 steps) | High efficiency due to lack of side-reactions. |

Protocol B: The Classic Metal-Acid Reduction (Scalable)

Application: Best for large-scale synthesis of N-substituted phthalimides or simple unsubstituted isoindolinones where cost is a driver. Caveat: For unsubstituted phthalimide, Tin (Sn) is historically preferred over Zinc (Zn) to avoid phthalide formation, though Zn/AcOH works well for N-alkyl/aryl derivatives.

Mechanism & Workflow

This method utilizes a dissolving metal reduction (Clemmensen-type). The metal surface donates electrons to the carbonyl, followed by protonation.

Caption: Surface-mediated electron transfer mechanism.

Protocol (Zn/Acetic Acid)

Reagents:

-

Substrate: N-Substituted Phthalimide (1.0 equiv)

-

Reductant: Zinc Dust (Activated) (5.0 - 10.0 equiv)

-

Solvent/Acid: Glacial Acetic Acid (AcOH) (0.5 M concentration relative to substrate)

-

Catalyst (Optional): Copper(II) Sulfate (cat.) to form Zn-Cu couple.

Procedure:

-

Activation: If using older Zn dust, wash with dilute HCl, then water, acetone, and ether, and dry under vacuum.

-

Reaction: Combine substrate and Zn dust in Glacial AcOH.

-

Heating: Heat the mixture to reflux (approx. 118°C).

-

Monitoring: Reflux for 12-24 hours. The reaction is heterogeneous.

-

Workup: Cool to RT. Filter off excess Zinc through Celite.

-

Neutralization: Concentrate the filtrate. Pour residue into ice water and basify with NaOH or Na₂CO₃ to precipitate the product.

-

Purification: Recrystallize from EtOH or purify by flash chromatography.

Protocol Variation (Sn/HCl for Unsubstituted Phthalimide): For the parent isoindoline-1,3-dione, refluxing with Tin (Sn) granules in conc. HCl is the historical method of choice to obtain isoindolin-1-one (phthalimidine) rather than phthalide.

-

Ratio: 1 part Phthalimide : 2 parts Sn : 5 parts conc. HCl.

-

Workup: Requires careful removal of Tin salts (often as sulfide or via extensive basic extraction).

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Product is Phthalide (Lactone) | Hydrolysis occurring before reduction. | Avoid strong bases. Switch from Zn/NaOH to Zn/AcOH or use Protocol A (NaBH₄). |

| Over-reduction to Amine | Reducing agent too strong (e.g., LiAlH₄). | Switch to NaBH₄ (Protocol A). LiAlH₄ is difficult to stop at the lactam stage. |

| Incomplete Reduction (Step 2) | Stable hemiamidal not ionizing. | Increase Acid Strength. Switch from TFA to BF₃·OEt₂ or TMSOTf. Ensure anhydrous conditions. |

| Low Yield (Zn Reduction) | Zinc surface passivation. | Activate Zinc with dilute HCl or use Zn-Cu couple. Ensure vigorous mechanical stirring. |

References

-

NaBH4 Reduction Mechanism & Scope

- Horii, Z., et al. "Reduction of Phthalimides with Sodium Borohydride." Journal of Organic Chemistry, vol. 26, no. 7, 1961, pp. 2273–2276.

-

Silane-Mediated Reduction (Ionic Hydrogenation)

- Maki, Y., et al. "Reduction of N-Substituted Phthalimides to Isoindolinones." Chemical & Pharmaceutical Bulletin, vol. 52, no. 8, 2004, pp. 1009.

- Zinc/Acid Reduction (Classic Protocols)

-

Catalytic Hydrogenation Alternatives

- McMurry, J. E. "Carbonyl-Coupling Reactions Using Low-Valent Titanium." Chemical Reviews, vol. 89, no. 7, 1989.

-

General Review of Isoindolinone Synthesis

- Gao, S., et al. "Recent Advances in the Synthesis of Isoindolin-1-ones." Organic Chemistry Frontiers, 2020.

Sources

One-pot cascade reactions for isoindolone scaffold construction

Application Note: Advanced One-Pot Cascade Protocols for Isoindolin-1-one Scaffold Construction

Executive Summary

The isoindolin-1-one (isoindolone) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in anti-inflammatory, antipsychotic (e.g., Pazinaclone), and antineoplastic agents (e.g., Lenalidomide analogs). Traditional synthesis often involves multi-step lithiation or condensation procedures that suffer from poor atom economy and limited functional group tolerance.

This Application Note details two advanced one-pot cascade protocols designed for drug discovery workflows. By leveraging transition-metal catalysis—specifically Rh(III) C–H activation and Pd(0) carbonylative cascades—researchers can achieve rapid complexity generation, converting simple benzamides or halides into complex fused heterocycles without isolating intermediates.

Mechanistic Foundation: Rh(III)-Catalyzed C–H Activation[1]

The most powerful method for constructing the isoindolone core is the Rh(III)-catalyzed annulation of benzamides with alkynes. This reaction operates via a redox-neutral cascade , utilizing an oxidizing directing group (typically

Mechanism of Action

-

C–H Activation: The active [Cp*Rh(III)] species coordinates to the directing group (DG) and activates the ortho C–H bond, forming a five-membered rhodacycle.

-

Insertion: The alkyne inserts into the Rh–C bond.

-

Cyclization/Elimination: The metal center coordinates with the amide nitrogen; subsequent reductive elimination and N–O bond cleavage releases the product and regenerates the active catalyst.

Figure 1: Catalytic cycle for the Rh(III)-catalyzed C–H activation/annulation of N-methoxybenzamides with alkynes.

Application Protocol A: Rh(III)-Catalyzed Redox-Neutral Annulation

Objective: Synthesis of 3,4-disubstituted isoindolin-1-ones from

Materials & Reagents

| Component | Role | Specification |

| Substrate | Precursor | |

| Coupling Partner | Reagent | Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv) |

| Catalyst | Catalyst | [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%) |

| Additive | Activator | AgSbF₆ (10 mol%) or CsOAc (for base-assisted routes) |

| Solvent | Medium | TFE (2,2,2-Trifluoroethanol) or MeOH |

Step-by-Step Methodology

-

Catalyst Activation:

-

In a glovebox or under

flow, charge a dried screw-cap pressure tube with [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%). -

Note: AgSbF₆ abstracts chloride ligands, generating the cationic active species.

-

-

Substrate Addition:

-

Add the

-methoxybenzamide (0.2 mmol, 1.0 equiv) and the alkyne (0.24 mmol, 1.2 equiv). -

Add anhydrous TFE (2.0 mL, 0.1 M concentration). TFE is critical for stabilizing the cationic Rh species and facilitating proton transfer.

-

-

Reaction:

-

Seal the tube and stir at 60–80 °C for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (eluent: EtOAc/Hexane). The disappearance of the benzamide spot indicates completion.

-

-

Workup & Isolation:

-

Cool the mixture to room temperature.

-

Dilute with CH₂Cl₂ (5 mL) and filter through a short pad of Celite to remove metal residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, gradient 10%

40% EtOAc in Hexanes).

-

Application Protocol B: Pd-Catalyzed Carbonylative Cascade

Objective: Construction of fused isoindolinone scaffolds via a three-component coupling (Aryl halide + Amine/Alkene + CO). Key Advantage: Modular assembly allowing for the introduction of diverse nucleophiles.

Experimental Workflow

Figure 2: Workflow for Palladium-catalyzed carbonylative cascade reactions.

Detailed Methodology

-

Reaction Setup:

-

To a 20 mL Schlenk tube, add 2-iodobenzamide (0.5 mmol), terminal alkyne (0.6 mmol), PdCl₂(PPh₃)₂ (5 mol%), and Et₃N (2.0 equiv).

-

Dissolve in DMF or 1,4-Dioxane (3 mL).

-

-

Carbon Monoxide Handling (Safety Critical):

-

Option A (Balloon): Evacuate the tube and backfill with CO gas (balloon pressure, ~1 atm) three times.

-

Option B (Surrogate): Use Mo(CO)₆ or phenyl formate as a solid CO source to avoid gas handling. Recommended for high-throughput screening.

-

-

Cascade Sequence:

-

Heat the mixture to 80 °C .

-

Mechanism:[1][2][3][4] The reaction proceeds via Sonogashira coupling followed by intramolecular nucleophilic attack of the amide nitrogen onto the activated alkyne (5-exo-dig cyclization).

-

Variation: If CO is inserted, the pathway shifts to aminocarbonylation followed by cyclization.

-

-

Workup:

-

Vent CO gas carefully in a fume hood.

-

Quench with water/brine and extract with EtOAc.

-

Dry over Na₂SO₄ and concentrate.

-

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Rh Route) | Catalyst poisoning or moisture. | Ensure TFE is anhydrous.[5] Increase catalyst loading to 5 mol%. Switch additive to Zn(OAc)₂ if Ag salts degrade substrate. |

| Regioselectivity Issues | Unsymmetric alkynes. | Use bulky directing groups or alkynes with distinct electronic bias (e.g., aryl vs. alkyl) to control insertion. |

| Pd Black Formation | Catalyst decomposition. | Add excess phosphine ligand (PPh₃ or Xantphos). Lower reaction temperature. |

| Safety (CO Gas) | Leakage/Toxicity. | Use a CO-ware double-chamber system or solid surrogates (e.g., formic acid with acetic anhydride). |

References

-

Rh(III)-Catalyzed Strain-Release-Enabled C–H Alkenylation/[4+1] Annulation of Benzamides. Organic Letters (2025). Source:[Link] (Representative Link)

-

Synthesis of isoquinolones via Rh-catalyzed C–H activation... using air as the sole oxidant. Green Chemistry. Source:[Link]

-

Palladium-Catalyzed Cascade Carbonylation Reaction: Synthesis of Fused Isoindolinones. Organic Letters (2024). Source:[Link][6]

-

Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate/Review. Source:[Link]

-

Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles. MDPI Molecules (2025). Source:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. d-nb.info [d-nb.info]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N'-benzyl-N,N-dimethylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Cascade Carbonylation Reaction: Synthesis of Fused Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimizing Solvent Selection for the Recrystallization of Hexahydroisoindolones

Abstract

Hexahydroisoindolones (specifically hexahydro-1H-isoindole-1,3(2H)-dione derivatives) are critical pharmacophores in medicinal chemistry, often synthesized via Diels-Alder cycloadditions.[1] While robust, these scaffolds present unique purification challenges due to their amphiphilic nature—possessing a polar imide "head" and a lipophilic cyclohexyl "body." This Application Note provides a rational, field-proven methodology for solvent selection, moving beyond trial-and-error to a systematic solubility screening protocol. Special emphasis is placed on "green" solvent alternatives (e.g., 2-MeTHF, CPME) and troubleshooting phenomena such as "oiling out."

Chemical Context & Physicochemical Challenges

The Scaffold Architecture

The hexahydroisoindolone core consists of a cyclohexane ring fused to a maleimide moiety. This structure dictates its solubility profile:

-

Polar Domain: The dione (imide) region acts as a strong Hydrogen Bond Acceptor (HBA) and, if N-unsubstituted, a Hydrogen Bond Donor (HBD).

-

Hydrophobic Domain: The fused cyclohexane ring and potential R-group substituents increase lipophilicity (LogP).

The Thermal Stability Warning (Retro-Diels-Alder)

CRITICAL INSIGHT: Many hexahydroisoindolones are Diels-Alder adducts. Prolonged heating in high-boiling solvents (e.g., DMSO, DMF, Xylenes) can trigger a retro-Diels-Alder reaction , reverting the product to the starting maleimide and diene.

-

Operational Constraint: Recrystallization temperatures should ideally remain below 100°C .

Solvent Selection Logic: The "Solubility Ladder"

To achieve high purity, the solvent system must exhibit a steep solubility curve: high solubility at boiling point (

Primary Solvent Candidates

We categorize solvents based on their interaction with the imide functionality.

| Solvent Class | Specific Solvent | Boiling Point (°C) | Role/Suitability | Green Score* |

| Alcohols | Ethanol (EtOH) | 78 | Excellent. Disrupts intermolecular H-bonds of the imide. First-choice solvent. | Green |

| Isopropanol (IPA) | 82 | Good alternative if EtOH is too volatile or yields small crystals. | Green | |

| Esters | Ethyl Acetate (EtOAc) | 77 | Standard. Good for lipophilic derivatives. Often requires an anti-solvent. | Green |

| Isopropyl Acetate (iPrOAc) | 89 | Robust alternative to EtOAc; less prone to hydrolysis. | Green | |

| Ethers | 2-MeTHF | 80 | Modern Choice. Higher BP than THF, separates easily from water. Excellent for amides. | Green |

| CPME | 106 | High stability, low peroxide formation. Good for stubborn solids. | Green | |

| Anti-Solvents | n-Heptane | 98 | Preferred over Hexane (neurotoxic). Induces precipitation in binary systems. | Green |

*Green Score based on ACS GCI and CHEM21 selection guides.

Decision Tree for Solvent Screening

The following logic flow guides the researcher through the selection process, prioritizing single-solvent systems for operational simplicity before moving to binary mixtures.

Figure 1: Strategic decision tree for selecting the optimal recrystallization solvent system. Note the branch for "Oiling Out," a common failure mode for this scaffold.

Detailed Experimental Protocols

Protocol A: The "Solubility Ladder" Screening

Objective: To determine the approximate solubility curve with minimal material loss.

-

Preparation: Place 50 mg of crude hexahydroisoindolone into three separate 4 mL vials.

-

Solvent Assignment:

-

Vial A: Ethanol (Protic/Polar)

-

Vial B: Ethyl Acetate (Aprotic/Moderately Polar)

-

Vial C: Toluene (Aromatic/Non-polar) – Use only if A and B fail.

-

-

Incremental Addition: Add 0.5 mL of solvent to the respective vial at Room Temperature (RT).

-

If dissolves immediately: Solvent is too strong. Discard as recrystallization candidate (use as reaction solvent instead).

-

If insoluble: Proceed to heating.

-

-

Thermal Stress: Heat vials to reflux (using a heating block set 5°C above solvent BP).

-

Observation: Monitor for crystallization over 2 hours. If no crystals form at RT, move to 4°C (fridge).

Protocol B: Binary Solvent Recrystallization (EtOAc/Heptane)

Context: Most hexahydroisoindolone derivatives crystallize effectively from an Ester/Hydrocarbon pair. This protocol minimizes thermal stress.

Materials:

-

Solvent: Ethyl Acetate (EtOAc)

-

Anti-Solvent: n-Heptane

-

Equipment: Erlenmeyer flask, magnetic stir bar, heating plate, Buchner funnel.

Step-by-Step Workflow:

-

Dissolution: Transfer crude solid to the flask. Add minimum EtOAc required to wet the solid. Heat to gentle reflux. Add EtOAc dropwise until the solution is just clear (saturated).

-

Clarification (Optional): If insoluble black specks (charcoal/dust) remain, filter the hot solution through a pre-warmed glass wool plug or sintered funnel.

-

The Cloud Point: While maintaining reflux, add n-Heptane dropwise.

-

Visual Cue: The solution will turn slightly turbid (cloudy) where the drop hits.[4] The turbidity should redissolve upon stirring.

-

Endpoint: Stop adding Heptane when a faint, persistent cloudiness remains.

-

-

Clearing: Add 2-3 drops of EtOAc to clear the solution back to transparency.

-

Controlled Cooling: Remove from heat. Place the flask on a cork ring (insulator) to allow slow cooling to RT.

-

Why? Rapid cooling traps impurities in the crystal lattice.

-

-

Harvest: Once at RT, cool in an ice bath for 15 minutes. Filter the crystals via vacuum filtration.[7] Wash with cold 1:3 EtOAc:Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

Hexahydroisoindolones are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if the melting point is depressed by impurities.

Mechanism: The solution temperature drops below the phase separation boundary before it hits the crystallization boundary.

Rescue Protocol:

-

Reheat: Bring the oiled mixture back to a clear solution at reflux.

-

Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.

-

Trituration: If oiling persists, evaporate the solvent to a gum. Add a small volume of Diethyl Ether or MTBE (solvents where the compound has low solubility) and sonicate. This often induces the amorphous gum to snap into a crystalline lattice.

References

-

Solvent Selection Guides

-

Synthesis & Purification of Hexahydroisoindolones

-

General Recrystallization Methodology

Sources

- 1. mdpi.com [mdpi.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yield in hexahydro-1H-isoindol-5(6H)-one synthesis

Technical Support Center: Ticket #4402 Topic: Yield Optimization in Hexahydro-1H-isoindol-5(6H)-one Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of hexahydro-1H-isoindol-5(6H)-one (and its substituted derivatives) is a critical workflow in the development of NMDA antagonists, DPP-IV inhibitors, and various alkaloid scaffolds. Users typically encounter yield bottlenecks in two distinct phases:

-

Ring Construction (The Robinson Annulation): Issues with Michael acceptor polymerization and incomplete aldol condensation.

-

Functional Group Manipulation (Selective Hydrogenation): Over-reduction of the ketone to an alcohol during the saturation of the tetrahydro- intermediate.

This guide addresses these specific failure points with experimentally validated protocols and troubleshooting logic.

Module 1: Constructing the Core (Robinson Annulation Strategy)

User Query: "My yields for the cyclization of the pyrrolidine precursor with methyl vinyl ketone (MVK) are stuck at 35-40%. I see a lot of tar in the flask."

Root Cause Analysis: The "tar" is likely polymerized MVK. Methyl vinyl ketone is highly reactive and prone to polymerization under the basic conditions required for the Michael addition. Furthermore, the subsequent intramolecular aldol condensation is reversible; if water is not removed or the equilibrium isn't driven, the retro-aldol pathway dominates.

Optimization Protocol: The "Silylated" Workaround

Instead of using free MVK, use a silylated precursor or a Mannich base equivalent (e.g., the "methiodide" salt) to release the enone in situ. This keeps the concentration of free MVK low, preventing polymerization.

Step-by-Step Protocol:

-

Substrate: Start with your N-protected-3-pyrrolidinone (e.g., N-Boc or N-Benzyl).

-

Reagent Swap: Replace MVK with 4-(trimethylsilyl)-3-buten-2-one or use the Du Pont method (MVK + catalytic hydroquinone + slow addition).

-

Catalyst: Use a secondary amine catalyst (e.g., L-proline or pyrrolidine) to form the enamine intermediate, which is more nucleophilic and regioselective than the enolate.

-

Conditions:

-

Solvent: Toluene or Benzene (allows azeotropic water removal).

-

Temperature: Reflux with a Dean-Stark trap.

-

Additives: 10 mol% Benzoic acid (co-catalyst).

-

Troubleshooting Table: Robinson Annulation

| Observation | Probable Cause | Corrective Action |

| Low Yield + Viscous Polymer | MVK polymerization (anionic mechanism). | Switch Reagent: Use 1-diethylamino-3-butanone methiodide (releases MVK slowly). Add hydroquinone (polymerization inhibitor). |

| Starting Material Recovered | Enamine formation failed. | Dry Solvents: Ensure strictly anhydrous conditions during enamine formation. Use molecular sieves (4Å). |

| Intermediate "Aldol" Isolated | Dehydration step failed. | Acid Catalyst: Add p-TsOH (5 mol%) and reflux to drive the elimination of water. |

Module 2: Selective Hydrogenation (The Tetrahydro- to Hexahydro- Step)